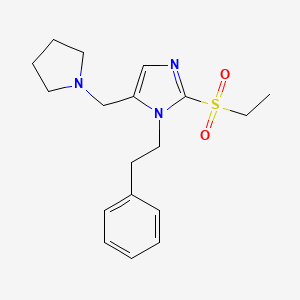
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine, also known as DMTBT, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. DMTBT is a thienylamine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes, including cell growth, differentiation, and signaling. (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has been shown to selectively inhibit PTP1B, a PTP that is overexpressed in various cancers and is involved in insulin signaling. The inhibition of PTP1B by (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine leads to the activation of insulin signaling and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B activity, the activation of insulin signaling, and the inhibition of cancer cell growth. (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a drug lead compound for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for research on (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine, including the synthesis of analogs with improved potency and selectivity for PTP1B, the investigation of its potential as a drug lead compound for the treatment of other diseases, such as diabetes and obesity, and the development of new applications for (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine in materials science and organic electronics. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine and its physiological effects.
Synthesis Methods
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Pd-catalyzed Heck reaction. The most commonly used method for synthesizing (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dimethoxybenzyl bromide with tetrahydro-3-thienylboronic acid in the presence of a Pd catalyst. The reaction yields (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine as a white solid with a purity of over 95%.
Scientific Research Applications
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has potential applications in various fields of research, including organic electronics, materials science, and medicinal chemistry. In organic electronics, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be used as a hole-transport material in organic solar cells due to its high hole mobility and stability. In materials science, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be used as a building block for the synthesis of functional materials, such as molecular wires and switches. In medicinal chemistry, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-4-3-10(13(7-12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKLDAQZZOYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxybenzyl)tetrahydro-3-thienylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)



![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)
![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)